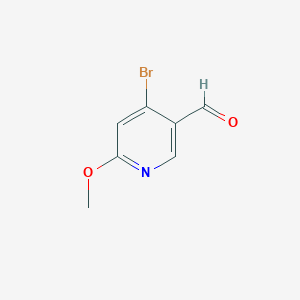
methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with significant applications in scientific research, particularly in organic synthesis and drug development. This compound is known for its unique structural properties and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutane-1-carboxylic acid with methylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The compound is often purified using crystallization techniques to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride is widely used in scientific research due to its unique properties and versatility. Its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and inhibition.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride
Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochloride
Uniqueness: Methyl 3-(methylamino)cyclobutane-1-carboxylate hydrochloride is unique due to its diastereomeric mixture, which provides a range of stereochemical possibilities for chemical reactions. This diversity allows for greater flexibility in synthetic applications compared to its similar compounds.
Properties
CAS No. |
2138194-48-4 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



